molecular formula C30H50N2O4 B12591864 N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine CAS No. 500701-73-5

N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine

Cat. No.: B12591864
CAS No.: 500701-73-5
M. Wt: 502.7 g/mol
InChI Key: HMQZRMNTLZPWMG-MHZLTWQESA-N
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Description

N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine is a synthetic compound that belongs to the class of N-acyl amino acids This compound is characterized by the presence of a hexadecanoyl group attached to the amino group of a benzoyl-L-leucine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine typically involves the acylation of benzoyl-L-leucine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete acylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecanoyl group can be replaced by other acyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new N-acyl amino acids with different acyl groups.

Scientific Research Applications

N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine can be compared with other N-acyl amino acids, such as:

    N-benzoyl-L-leucine: Lacks the hexadecanoyl group, making it less hydrophobic and potentially less effective in certain applications.

    N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a bromophenyl group, which can confer different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which combines the properties of both the hexadecanoyl and benzoyl-L-leucine moieties, making it a versatile compound for various research applications.

Properties

CAS No.

500701-73-5

Molecular Formula

C30H50N2O4

Molecular Weight

502.7 g/mol

IUPAC Name

(2S)-2-[[4-[(hexadecanoylamino)methyl]benzoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C30H50N2O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(33)31-23-25-18-20-26(21-19-25)29(34)32-27(30(35)36)22-24(2)3/h18-21,24,27H,4-17,22-23H2,1-3H3,(H,31,33)(H,32,34)(H,35,36)/t27-/m0/s1

InChI Key

HMQZRMNTLZPWMG-MHZLTWQESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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